Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate
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Description
Ethyl (2,2-dichloro-1-(4-methylbenzamido)vinyl)(phenyl)phosphinate is a useful research compound. Its molecular formula is C18H18Cl2NO3P and its molecular weight is 398.22. The purity is usually 95%.
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Scientific Research Applications
Polymer Synthesis and Applications
Hydrophilic Polymers : Porous hydrophilic discs prepared from poly(vinyl alcohol) showed varied solute release profiles based on molecular size and composition, indicating the utility of vinyl and phenyl groups in controlling drug release mechanisms (Korsmeyer et al., 1983).
Copolymerization : Ethylene and alkyl vinyl ethers were copolymerized using a phosphine-sulfonate PdMe catalyst, producing linear polymers with vinyl and olefin unsaturated end groups, suggesting potential in creating custom polymers with specific properties (Luo et al., 2007).
Material Science and Engineering
Polymer-heteropoly Acid Nanocatalysts : Heterogeneous catalysts with phosphotungstic acid chemically bonded to hydrophobic crosslinked polymers demonstrated superior catalytic performance in biodiesel production, illustrating the relevance of phosphinate groups in catalysis (Negm et al., 2019).
Electrolyte Additives : Phenyl carbonates, including methyl phenyl carbonate and diphenyl carbonate, have been evaluated as electrolyte additives in lithium-ion batteries, showing improvements in coulombic efficiency and capacity retention, which could be related to the reactivity of similar phenyl-based compounds (Petibon, Rotermund, Dahn, 2015).
Chemical Synthesis and Reactions
Biocatalysis : Ethyl 4-(aminomethyl) benzyl (methyl) phosphinate was synthesized from 4-methylbenzoic acid, showing the potential for selective functionalization in synthesizing novel phosphinates (Ding, Yan, 2012).
C-C Coupling Reactions : The study of C−C reductive elimination reactions from palladium and platinum complexes containing vinyl, phenyl, and ethynyl groups offered insights into the mechanisms controlling these reactions, which could be relevant for understanding the reactivity of complex phosphinates (Ananikov et al., 2005).
Properties
IUPAC Name |
N-[2,2-dichloro-1-[ethoxy(phenyl)phosphoryl]ethenyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2NO3P/c1-3-24-25(23,15-7-5-4-6-8-15)18(16(19)20)21-17(22)14-11-9-13(2)10-12-14/h4-12H,3H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVOYSGPVPUFEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)C(=C(Cl)Cl)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2NO3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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